Product packaging for Dimethyl 4-nitrophthalate(Cat. No.:CAS No. 610-22-0)

Dimethyl 4-nitrophthalate

Cat. No.: B1346564
CAS No.: 610-22-0
M. Wt: 239.18 g/mol
InChI Key: XWBDWELWBUWSNI-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic Compounds and Phthalate (B1215562) Esters

Dimethyl 4-nitrophthalate holds a distinct position at the intersection of two significant classes of organic chemicals: nitroaromatic compounds and phthalate esters.

Nitroaromatic Compounds: These are chemical compounds characterized by the presence of one or more nitro functional groups (−NO₂) attached to an aromatic ring. The nitro group is a strong electron-withdrawing group, which significantly influences the chemical properties of the aromatic ring, making it susceptible to nucleophilic substitution and modifying its reactivity. nih.gov Nitroaromatics are synthesized primarily through the nitration of aromatic substrates using a mixture of nitric and sulfuric acids. nih.gov this compound, with its nitro group at the 4-position of the benzene (B151609) ring, is a classic example of this class. cymitquimica.com The presence of the nitro group makes it a useful precursor for synthesizing amino-substituted compounds through reduction, a common strategy in the production of dyes and pharmaceuticals. ontosight.ai

Phthalate Esters: Phthalate esters, or phthalates, are the diesters of phthalic acid. They are most commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is the dimethyl ester of 4-nitrophthalic acid, placing it squarely within this family. cymitquimica.comnih.gov While its primary application is not as a plasticizer, its phthalate backbone is a key structural feature that informs its role in polymer science and as a synthetic intermediate. cymitquimica.com

Historical Perspectives on this compound Research

The study of this compound is rooted in early 20th-century research focused on the nitration of phthalic acid and its derivatives. Initial synthetic methods involved the direct nitration of phthalic acid or its anhydride (B1165640) using mixed acids, a process that was often hampered by issues of regioselectivity and low yields.

A significant advancement came with the development of solvent-free nitration techniques using highly concentrated nitric acid (≥95%). This method improved the selectivity for the desired para-isomer (4-nitrophthalic acid) and simplified the purification process, achieving yields as high as 90%. The resulting 4-nitrophthalic acid is then esterified with methanol (B129727) to produce this compound. tandfonline.com A common laboratory method involves refluxing 4-nitrophthalic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid. tandfonline.com The crude product is subsequently purified by washing and recrystallization from ethanol. tandfonline.com

Significance and Rationale for Advanced Research on this compound

The continued academic and industrial interest in this compound is driven by its versatility as a chemical intermediate. cymitquimica.com Its molecular structure, featuring multiple reactive sites, makes it a valuable precursor for a diverse range of target molecules.

Advanced research focuses on several key areas:

Pharmaceutical Synthesis : The compound serves as a starting material for various pharmaceutical intermediates. A critical application is its use in the synthesis of Dimethyl 4-aminophthalate (B1235162) through the reduction of the nitro group. ontosight.aitandfonline.com This amino derivative is a versatile precursor for drugs targeting the cardiovascular and central nervous systems, as well as for creating haptens used in the development of immunoassays. ontosight.aitandfonline.com

Dyes and Pigments : The aromatic nature and the presence of the nitro group, which can be readily converted to an amino group, make this compound a key intermediate in the synthesis of various dyes and pigments. ontosight.ai The amino derivative can undergo diazotization and coupling reactions to form azo dyes. ontosight.ai

Materials Science and Supramolecular Chemistry : The nitro and ester groups can participate in hydrogen bonding and other non-covalent interactions, making it a useful model compound for studying supramolecular assemblies. Its derivatives are investigated for creating specialized polymers and resins. For instance, it has been used in the synthesis of novel ninhydrin (B49086) analogues, which are important reagents for developing latent fingerprints in forensic science. psu.edu

Organic Synthesis : It is a fundamental building block for constructing more complex organic molecules, including heterocyclic compounds. ontosight.ai For example, it is a key intermediate for the synthesis of N-hydroxyphthalimide. chemicalbook.com

Chemical and Physical Properties of this compound

The following table summarizes key identifiers and physicochemical properties of this compound.

PropertyValueSource(s)
IUPAC Name dimethyl 4-nitrobenzene-1,2-dicarboxylate nih.gov
CAS Number 610-22-0 cymitquimica.comnih.govchemicalbook.com
Molecular Formula C₁₀H₉NO₆ cymitquimica.comnih.govchemicalbook.com
Molecular Weight 239.18 g/mol nih.govchemicalbook.comsigmaaldrich.com
Appearance White to Off-White/Light yellow powder to crystal cymitquimica.comchemicalbook.comtcichemicals.com
Melting Point 64-66 °C chemicalbook.comsigmaaldrich.com
Boiling Point 192-195 °C at 25 mmHg chemicalbook.comsigmaaldrich.com
Solubility Sparingly soluble in Chloroform and Ethyl Acetate chemicalbook.com
InChI Key XWBDWELWBUWSNI-UHFFFAOYSA-N nih.govsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO6 B1346564 Dimethyl 4-nitrophthalate CAS No. 610-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4-nitrobenzene-1,2-dicarboxylate
Source PubChem
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InChI

InChI=1S/C10H9NO6/c1-16-9(12)7-4-3-6(11(14)15)5-8(7)10(13)17-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XWBDWELWBUWSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060579
Record name 1,2-Benzenedicarboxylic acid, 4-nitro-, dimethyl ester
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Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

610-22-0
Record name Dimethyl 4-nitrophthalate
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Record name 1,2-Benzenedicarboxylic acid, 4-nitro-, 1,2-dimethyl ester
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Record name Dimethyl 4-nitrophthalate
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Record name 1,2-Benzenedicarboxylic acid, 4-nitro-, 1,2-dimethyl ester
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Record name 1,2-Benzenedicarboxylic acid, 4-nitro-, dimethyl ester
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Record name Dimethyl 4-nitrophthalate
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Dimethyl 4-Nitrophthalate

This compound (O2NC6H3-1,2-(CO2CH3)2) is a derivative of phthalic acid, an aromatic dicarboxylic acid. chemicalbook.comsigmaaldrich.com Its synthesis primarily involves the esterification of its corresponding acid, 4-nitrophthalic acid.

The most common and established method for synthesizing this compound is the Fischer esterification of 4-nitrophthalic acid with methanol (B129727). byjus.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄). byjus.commasterorganicchemistry.com The general reaction is a condensation reaction where the two carboxyl groups of 4-nitrophthalic acid react with two molecules of methanol to form the dimethyl ester and water as a byproduct. byjus.com

The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the formation of the ester, an excess of the alcohol (methanol) is commonly used as the solvent. masterorganicchemistry.com The precursor, 4-nitrophthalic acid, is typically prepared by the nitration of phthalic anhydride (B1165640). orgsyn.orgorgsyn.org This nitration process yields a mixture of 3-nitrophthalic and 4-nitrophthalic acids, which must then be separated. orgsyn.org

Several factors can be manipulated to optimize the yield and purity of this compound during its synthesis via Fischer esterification. Given that the reaction is reversible, Le Chatelier's principle is applied to maximize product formation.

Key optimization parameters include:

Reactant Ratio : Using a large excess of methanol not only serves as the solvent but also shifts the equilibrium towards the product side, increasing the yield. masterorganicchemistry.comache.org.rs

Catalyst Concentration : The amount of acid catalyst (e.g., sulfuric acid) influences the reaction rate. Kinetic studies on similar esterification reactions show that the reaction rate constant can increase with catalyst concentration. researchgate.net However, excessive amounts can lead to unwanted side reactions or purification challenges.

Temperature : Increasing the reaction temperature generally increases the rate of reaction. ache.org.rs Studies on the esterification of fatty acids show a significant rise in the rate of ester formation with increasing temperature. ache.org.rs The reaction is often carried out at the reflux temperature of methanol.

Water Removal : The removal of water, a byproduct of the reaction, is crucial for driving the equilibrium towards the ester. masterorganicchemistry.com This can be achieved through various techniques, including azeotropic distillation.

The following table summarizes the impact of these conditions on the synthesis:

ParameterEffect on SynthesisRationale
Methanol Concentration Increasing concentration enhances yield.Shifts equilibrium toward product formation (Le Chatelier's Principle). masterorganicchemistry.com
Catalyst Amount An optimal concentration increases the reaction rate.Speeds up the attainment of equilibrium. researchgate.net
Temperature Higher temperatures increase the reaction rate.Provides the necessary activation energy for the reaction. ache.org.rs
Water Removal Continuous removal of water increases the final yield.Prevents the reverse reaction (ester hydrolysis). masterorganicchemistry.com

Derivatization Reactions of this compound

The functional groups of this compound—the nitro group and the ester groups—allow for a variety of chemical transformations. The most significant of these is the reduction of the nitro group to an amine.

The conversion of this compound to dimethyl 4-aminophthalate (B1235162) is a key transformation, achieved through the reduction of the aromatic nitro group. sielc.comnih.gov This reaction is of wide interest in organic chemistry and can be accomplished using several methods. wikipedia.org

Commonly employed methods for this nitro reduction include:

Catalytic Hydrogenation : This is a widely used method where the reaction is carried out with hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is a frequent choice for this transformation, effectively reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com Raney nickel is another effective catalyst. wikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems : The use of metals in an acidic medium provides a mild and often selective method for nitro group reduction. commonorganicchemistry.com Common combinations include iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid. wikipedia.orgcommonorganicchemistry.com Zinc (Zn) dust in the presence of ammonium (B1175870) chloride or acidic conditions is also effective. wikipedia.orgcommonorganicchemistry.com

The following table outlines various reagents used for this conversion:

Reagent/SystemTypical ConditionsOutcome
H₂ / Pd/CPressurized H₂ gas, solvent (e.g., ethanol)High yield of Dimethyl 4-aminophthalate. commonorganicchemistry.com
H₂ / Raney NickelPressurized H₂ gas, solventEffective reduction, useful when avoiding dehalogenation. commonorganicchemistry.com
Fe / Acid (e.g., Acetic Acid)Acidic aqueous solution, heatMild reduction, tolerant of other functional groups. commonorganicchemistry.com
SnCl₂ / Acid (e.g., HCl)Acidic solutionMild reduction, suitable for sensitive substrates. wikipedia.org
Zn / Acid (e.g., Acetic Acid)Acidic solutionMild reduction, tolerant of other reducible groups. commonorganicchemistry.com

The chemical structure of this compound serves as a precursor for other substituted phthalate (B1215562) derivatives. Further nitration of the aromatic ring could potentially lead to dinitro-phthalate compounds, although the existing electron-withdrawing nitro and ester groups deactivate the ring towards further electrophilic substitution. researchgate.net

Conversely, the synthesis of dimethyl 4-aminophthalate opens pathways to a range of other derivatives. The amino group can be further modified, for example, through diazotization followed by substitution to introduce various functional groups onto the aromatic ring. The synthesis of related compounds like 4-aminophthalimide (B160930) and 4-aminophthalonitrile (B1265799) from phthalimide (B116566) precursors has been reported, highlighting the utility of the amino functionality in this class of molecules. researchgate.net

Reaction Mechanisms and Kinetic Studies in Synthesis and Transformations

Understanding the reaction mechanisms and kinetics provides insight into optimizing reaction conditions and controlling product formation.

The synthesis of this compound via Fischer esterification proceeds through a multi-step mechanism: masterorganicchemistry.com

Protonation of the Carbonyl : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon a much stronger electrophile. byjus.commasterorganicchemistry.com

Nucleophilic Attack : A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. byjus.commasterorganicchemistry.com

Proton Transfer : A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water). byjus.commasterorganicchemistry.com

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. byjus.commasterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated (often by another molecule of methanol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst. byjus.commasterorganicchemistry.com

Kinetic studies of similar esterification reactions have shown that the process is often first-order with respect to the concentrations of the carboxylic acid and the alcohol. researchgate.net The reaction rate is also influenced by temperature, with the activation energy for the synthesis of dimethyl phthalate being reported as approximately 68.9 kJ/mol. researchgate.net

The reduction of the nitro group to an amine is also a stepwise process. The transformation involves a total six-electron reduction. nih.gov The generally accepted pathway proceeds through intermediate species: nih.govorientjchem.orgR-NO₂ → R-NO → R-NHOH → R-NH₂ (Nitro → Nitroso → Hydroxylamine (B1172632) → Amine)

The initial reduction of the nitro group to the nitroso group is often the rate-determining step. nih.gov The subsequent reduction to the hydroxylamine intermediate occurs much more rapidly. nih.gov This mechanism, often referred to as the Haber-Lukashevich pathway, is a foundational concept in the reduction of aromatic nitro compounds. researchgate.net Kinetic studies can be complex, as the reaction occurs on the surface of the heterogeneous catalysts typically used. researchgate.net

Catalytic Aspects in this compound Synthesis and Reactions

The synthesis of this compound is most commonly achieved via the Fischer-Speier esterification of 4-nitrophthalic acid or its anhydride. This reaction is typically catalyzed by strong mineral acids, such as sulfuric acid or hydrochloric acid. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid (or anhydride), thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.

While traditional acid catalysts are effective, research into heterogeneous catalysts is ongoing to develop more environmentally benign and reusable catalytic systems. Potential solid acid catalysts could include ion-exchange resins, zeolites, or sulfated metal oxides. These materials offer advantages in terms of simplified product purification and catalyst recovery.

In the context of reactions involving this compound, catalytic hydrogenation of the nitro group to an amino group is a key transformation. This reduction is typically carried out using heterogeneous catalysts containing noble metals such as palladium (Pd), platinum (Pt), or nickel (Ni) supported on materials like activated carbon or alumina. The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the selectivity and yield of the resulting dimethyl 4-aminophthalate. For instance, studies on the hydrogenation of similar nitroaromatic compounds have shown that the reaction often proceeds through a series of intermediates, including nitroso and hydroxylamino species. mit.edu

The following table summarizes catalysts commonly used in reactions related to the synthesis and transformation of this compound, based on analogous chemical processes.

Reaction TypeCatalystPrecursor/SubstrateProduct
EsterificationSulfuric Acid (H₂SO₄)4-Nitrophthalic acidThis compound
HydrogenationPalladium on Carbon (Pd/C)This compoundDimethyl 4-aminophthalate
HydrogenationPlatinum Oxide (PtO₂)This compoundDimethyl 4-aminophthalate
HydrogenationRaney NickelThis compoundDimethyl 4-aminophthalate

Investigation of Intermediates and Transition States

The detailed investigation of intermediates and transition states in the synthesis and reactions of this compound is crucial for optimizing reaction conditions and understanding reaction mechanisms.

Synthesis (Esterification): The acid-catalyzed esterification of 4-nitrophthalic acid proceeds through a series of well-established intermediates. The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This is followed by the nucleophilic attack of methanol on the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes a proton transfer from the incoming alcohol moiety to one of the hydroxyl groups. Subsequently, a molecule of water is eliminated, and deprotonation of the resulting protonated ester yields this compound and regenerates the acid catalyst.

Computational chemistry studies, although not found to be specific to this compound, are powerful tools for elucidating the geometries and energies of these intermediates and the corresponding transition states. Such studies on similar esterification reactions have provided valuable insights into the reaction energy profiles and the rate-determining steps.

Reactions (e.g., Hydrogenation): The catalytic hydrogenation of the nitro group in this compound to an amine is a complex process involving multiple steps and intermediates on the catalyst surface. The reaction is generally believed to proceed through the following sequence:

Adsorption of the nitro compound onto the catalyst surface.

Stepwise reduction of the nitro group, likely involving the formation of a nitroso intermediate (Ar-NO) and then a hydroxylamino intermediate (Ar-NHOH).

Further reduction of the hydroxylamino intermediate to the final amino product (Ar-NH₂).

The identification and characterization of these intermediates are often challenging due to their transient nature. Advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can be employed to detect and study these species under reaction conditions. Theoretical calculations can also model the adsorption and reaction pathways on the catalyst surface, providing information on the stability of intermediates and the energy barriers of the transition states. For example, a kinetic analysis of the hydrogenation of a related nitroarene revealed the formation of an azo dimer intermediate. mit.edu

The table below outlines the key intermediates involved in the primary synthesis and a common reaction of this compound.

ProcessReactantsKey IntermediatesProduct
Esterification4-Nitrophthalic acid, Methanol, Acid CatalystProtonated Carboxylic Acid, Tetrahedral IntermediateThis compound
HydrogenationThis compound, H₂, CatalystNitroso Intermediate, Hydroxylamino IntermediateDimethyl 4-aminophthalate

Advanced Spectroscopic and Structural Elucidation

The structural properties of dimethyl 4-nitrophthalate can be thoroughly investigated using a variety of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's functional groups, connectivity, and three-dimensional arrangement.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations are instrumental in predicting the molecular properties of Dimethyl 4-nitrophthalate, from its stable geometric conformation to its electronic distribution and reactivity. These calculations balance computational cost and accuracy, making them a popular choice for studying molecules of this size. researchgate.net

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum potential energy.

Below is a table of selected, representative optimized geometrical parameters for this compound, as would be predicted from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

ParameterAtoms InvolvedPredicted Value
Bond LengthC-N (nitro group)~1.48 Å
Bond LengthN-O (nitro group)~1.23 Å
Bond LengthC-C (aromatic)~1.39 - 1.41 Å
Bond LengthC-C (ester group)~1.50 Å
Bond LengthC=O (ester group)~1.21 Å
Bond AngleO-N-O (nitro group)~124°
Bond AngleC-C-N (nitro group)~118°
Dihedral AngleC-C-C-O (ester twist)Variable

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity.

For this compound, the presence of the electron-withdrawing nitro and methoxycarbonyl groups is expected to lower the energies of both the HOMO and LUMO. The LUMO is likely localized over the nitroaromatic system, making the ring susceptible to nucleophilic attack. The HOMO may be distributed across the benzene (B151609) ring and the oxygen atoms of the ester groups. A smaller HOMO-LUMO gap suggests higher reactivity.

OrbitalPredicted Energy (eV)Implication
HOMO~ -7.5 eVRegion of electron donation
LUMO~ -2.0 eVRegion of electron acceptance
HOMO-LUMO Gap (ΔE)~ 5.5 eVIndicator of chemical reactivity and stability

Potential Energy Surface (PES) scans are computational experiments used to explore the energy of a molecule as a specific geometric parameter (like a bond length, angle, or dihedral angle) is systematically changed. This technique is valuable for identifying stable conformers, transition states, and for understanding the energy barriers associated with specific molecular motions, such as bond rotation.

For this compound, a PES scan could be performed by rotating the C-N bond to investigate the rotational barrier of the nitro group. This would reveal the energy cost associated with moving the nitro group out of the plane of the aromatic ring, which can influence its electronic interaction with the pi-system. Similarly, scanning the dihedral angles of the methoxycarbonyl groups can identify the most stable rotational conformations and the energy barriers between them. Such studies are crucial for understanding the molecule's conformational flexibility and how it might influence its interactions with other molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. This method is essential for understanding the dynamic behavior of this compound, including its interactions with solvents and other molecules, which cannot be captured by static DFT calculations.

Car-Parrinello Molecular Dynamics (CP-MD) is an ab initio molecular dynamics method that combines DFT with molecular dynamics. It allows for the simulation of molecular systems where the electronic structure is calculated "on-the-fly" as the atomic nuclei move. This is particularly useful for studying processes involving changes in chemical bonding or proton transfer.

While this compound itself does not have acidic protons, CP-MD simulations are highly relevant for studying its behavior in aqueous or acidic environments. For instance, simulations could model the dynamics of protons from a solvent interacting with the potential proton-accepting sites on the molecule: the oxygen atoms of the nitro group and the carbonyl oxygens of the ester groups. Studies on related molecules like 3-nitrophthalic acid have used CP-MD to investigate proton dynamics in strong hydrogen bonds, demonstrating the method's power in revealing the intricate details of such interactions. researchgate.net

Classical MD simulations, using force fields, are well-suited to study the non-covalent interactions between this compound and its environment over longer timescales. A key aspect of this is understanding the formation and dynamics of hydrogen bonding networks.

In a protic solvent like water or methanol (B129727), the oxygen atoms of the nitro and carbonyl groups of this compound can act as hydrogen bond acceptors. MD simulations can quantify the nature of these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from these acceptor sites. Furthermore, the simulations can determine the average number of hydrogen bonds formed and their lifetimes. This information is critical for understanding the solvation of this compound and its solubility, which in turn affects its reactivity and transport in various media. The design of molecules with specific hydrogen bonding capabilities is crucial in fields like materials science and pharmacology. nih.gov

Quantum Chemical Calculations for Reaction Pathway Prediction and Mechanistic Insight

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for elucidating the reaction mechanisms and predicting the pathways of chemical transformations involving this compound. These computational methods allow for the exploration of complex potential energy surfaces, identifying transition states and intermediates that are often difficult to detect experimentally.

Theoretical studies on related compounds, such as dimethyl phthalate (B1215562) (DMP), offer a framework for understanding the potential reactivity of this compound. For instance, the atmospheric degradation of DMP initiated by hydroxyl (•OH) radicals has been investigated using computational methods. These studies typically explore reaction mechanisms such as radical adduct formation, hydrogen atom transfer (HAT), and single electron transfer (SET). By applying similar computational models to this compound, insights into its atmospheric fate and degradation pathways can be predicted. The presence of the nitro group is expected to significantly influence the electronic structure and reactivity compared to DMP, affecting the preferred sites for radical attack and the stability of reaction intermediates.

The general approach for predicting reaction pathways using quantum chemical calculations involves several key steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

Energy Calculations: Single-point energy calculations, often at a higher level of theory or with a larger basis set, are performed on the optimized geometries to obtain more accurate energies.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that a located transition state connects the intended reactants and products.

By calculating the activation energies (the energy difference between the reactants and the transition state) for various possible reaction pathways, the most favorable route can be identified. For this compound, theoretical studies could be employed to investigate reactions such as hydrolysis of the ester groups, reduction of the nitro group, and electrophilic or nucleophilic aromatic substitution.

Table 1: Common Quantum Chemical Methods for Reaction Pathway Analysis

MethodDescriptionTypical Application
Density Functional Theory (DFT)A method that uses the electron density to calculate the energy of a system. It offers a good balance between accuracy and computational cost.Geometry optimizations, frequency calculations, and reaction barrier estimations for a wide range of chemical reactions.
Møller-Plesset Perturbation Theory (MP2)A post-Hartree-Fock method that includes electron correlation. It is generally more accurate but also more computationally expensive than DFT.High-accuracy energy calculations for smaller systems or as a benchmark for DFT methods.
Coupled Cluster (CC) TheoryA highly accurate but computationally demanding method for calculating electronic structure.Often considered the "gold standard" for computational chemistry, used for benchmarking and for systems where high accuracy is crucial.

Molecular Docking Studies of this compound Derivatives (if applicable to biological activity)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict the binding affinity and mode of interaction of a small molecule (ligand) with the active site of a biological target, typically a protein or enzyme. While there is limited direct research on the biological activity of this compound itself, its derivatives have been synthesized and investigated for various therapeutic applications. Molecular docking studies can provide valuable insights into the potential biological targets of these derivatives and guide the design of new, more potent compounds.

The process of molecular docking involves:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of the this compound derivative is generated and its geometry is optimized.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the receptor, generating a series of possible binding poses.

Scoring and Analysis: The generated poses are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) between the ligand and the receptor.

Derivatives of this compound can be designed to target a wide range of biological macromolecules. For example, by modifying the ester or nitro groups, or by introducing new functional groups to the aromatic ring, it is possible to create libraries of compounds that can be screened in silico against various therapeutic targets. Molecular docking can help to identify which derivatives are most likely to bind to a specific target and can provide a rationale for their observed biological activity.

Table 2: Hypothetical this compound Derivatives and Potential Biological Targets for Docking Studies

Derivative StructurePotential Biological TargetRationale for Targeting
Amide derivatives (from reaction of ester groups)Proteases, kinasesAmide groups can form key hydrogen bond interactions within enzyme active sites.
Amino derivatives (from reduction of the nitro group)Monoamine oxidases, DNAThe amino group can participate in electrostatic and hydrogen bonding interactions.
Heterocyclic derivatives (synthesized from the phthalate backbone)Various enzymes and receptorsHeterocyclic rings are common scaffolds in many approved drugs and can provide diverse interaction patterns.

These computational approaches, from quantum chemical calculations to molecular docking, are integral to modern chemical and pharmaceutical research. They provide a theoretical framework for understanding the reactivity and potential biological activity of molecules like this compound and its derivatives, thereby accelerating the process of discovery and design.

Investigation of Intermolecular Interactions

Hydrogen Bonding Studies in Dimethyl 4-Nitrophthalate Systems

While this compound lacks strong hydrogen bond donors like hydroxyl or amine groups, its structure contains several hydrogen bond acceptor sites. The oxygen atoms of the nitro group and the carbonyl oxygen atoms of the methyl ester groups can participate in hydrogen bonding with suitable donor molecules. smolecule.com Studies on the parent compound, 4-nitrophthalic acid, and its cocrystals provide significant insight into the hydrogen bonding capabilities of the 4-nitrophthalate moiety.

In systems involving the 4-nitrophthalate structure, both intra- and intermolecular hydrogen bonds have been observed, particularly in cocrystals where a proton donor is present. nih.gov The deprotonation of one carboxyl group in 4-nitrophthalic acid is a necessary condition for the formation of a very strong O-H-O intramolecular hydrogen bond. nih.gov

In the context of this compound, which has methyl esters instead of carboxylic acids, the primary interactions would be intermolecular. The oxygen atoms of the nitro group are effective hydrogen bond acceptors. smolecule.com Similarly, the methyl ester groups can engage in weaker intermolecular interactions, contributing to the stability of the crystal lattice. smolecule.com The combination of strong interactions involving the nitro group and weaker ones with the ester groups can create a complex and hierarchical hydrogen bonding network that defines the crystal structure. smolecule.com

Theoretical and experimental studies on related nitrophthalic acid complexes have characterized the geometry of these bonds. For instance, in complexes of 4-nitrophthalic acid with pyridine (B92270), the O-H-O intramolecular hydrogen bond length was found to be 2.425 Å, while the O-H-N intermolecular bond length was 2.699 Å, indicating a stronger intramolecular interaction in that specific system. mdpi.com

Table 1: Hydrogen Bond Distances in Related Nitrophthalic Acid Complexes. nih.govmdpi.com
ComplexInteraction TypeBondBond Distance (Å)
4-Nitrophthalic Acid - PyridineIntramolecularO-H-O2.425
4-Nitrophthalic Acid - PyridineIntermolecularO-H-N2.699
4-Nitrophthalic Acid - N,N-dimethyl-4-pyridinamineIntramolecularO-H-O2.409
4-Nitrophthalic Acid - 2,4,6-collidineIntramolecularO-H-O2.410

Steric and electronic effects significantly modulate the hydrogen bonding patterns in molecules containing the 4-nitrophthalate framework. The nitro group, being a strong electron-withdrawing group, enhances the acidity of any nearby protons and influences the electron density of the aromatic ring and the acceptor groups. smolecule.com

X-ray diffraction studies of related compounds show that the nitro group's position critically affects crystalline packing. smolecule.com In derivatives of 3-nitrophthalic acid, strong steric repulsion between the nitro group and an adjacent carboxyl group can cause the carboxyl group to rotate out of the plane of the phenyl ring, hindering the formation of intramolecular hydrogen bonds and favoring intermolecular ones instead. nih.govmdpi.com Conversely, in the 4-nitro position, as in this compound, the steric hindrance from the nitro group on the adjacent ester groups is substantially reduced. nih.gov This absence of strong steric repulsion favors the formation of specific intermolecular interaction patterns that govern crystal formation. smolecule.comnih.gov

The basicity of the hydrogen bond acceptor also plays a crucial role. Studies on cocrystals of 4-nitrophthalic acid with different pyridine derivatives showed that increasing the basicity of the pyridine derivative led to a minor reduction in the O-H-O intramolecular hydrogen bond distance. nih.gov This highlights how electronic effects, transmitted through the hydrogen bond, can fine-tune the geometry of the resulting supramolecular structure. nih.gov

π-Stacking and Van der Waals Interactions

The planar, aromatic structure of this compound, combined with its electron-deficient nature due to the nitro and ester groups, makes it a candidate for π-stacking interactions. These interactions occur between aromatic rings and are crucial in the formation of stacked columnar structures in the solid state. rsc.org The presence of the electron-withdrawing nitro group can lead to favorable electrostatic interactions with electron-rich aromatic systems. researchgate.net Computational studies on nitroarenes interacting with aromatic amino acid side chains have shown these π-stacking interactions can be very strong, with binding energies up to -14.6 kcal mol⁻¹. nih.gov The regiochemistry of the nitro substituents plays a significant role in the orientation and strength of these interactions. nih.gov

Solvation Effects and Solvent-Solute Interactions

The interaction of this compound with solvents is dictated by the polarity and hydrogen-bonding capability of both the solute and the solvent. The ester and nitro groups are polar and can interact with polar solvents. Implicit solvent models, such as the polarizable continuum model (PCM), are often used to understand these general effects, but they cannot describe specific interactions like hydrogen bonding. rsc.org

A study on the closely related dimethyl phthalate (B1215562) (DMP) in various organic solvents provides a useful model. nih.gov Using FTIR spectroscopy, it was observed that the carbonyl stretching frequency (νCO) of DMP shifted depending on the solvent. In non-alkanol solvents, the shifts were attributed mainly to non-specific electrostatic effects. nih.gov However, in alkanol solvents, which can act as hydrogen bond donors, the carbonyl band split into two, indicating specific hydrogen-bond interactions between the solvent's hydroxyl group and the ester's carbonyl oxygen. nih.gov It was proposed that hydrogen bonding was selective, favoring the carbonyl group with less steric hindrance. nih.gov

Mechanistic Studies in Environmental Degradation and Transformation

Biotic Degradation Mechanisms (e.g., Microbial Biodegradation Pathways)

Biotic degradation involves the breakdown of organic compounds by microorganisms. The biodegradation of phthalate (B1215562) esters is a well-documented process, typically initiated by the enzymatic hydrolysis of the ester bonds. d-nb.infonih.gov Microbial esterases cleave the ester linkages, leading to the formation of the corresponding monoester and alcohol, followed by the formation of the phthalic acid. nih.gov

Fate and Transport Mechanisms in Environmental Compartments

The nitro group, being electron-withdrawing, can influence the compound's susceptibility to various transformation processes. In general, nitroaromatic compounds are known for their persistence in the environment and potential toxicity. nih.gov The transport of such compounds in soil and water would be influenced by sorption to organic matter and clay particles, as well as by its solubility in water. However, without specific studies on Dimethyl 4-nitrophthalate, any discussion on its environmental fate and transport remains speculative.

Advanced Oxidation Processes (AOPs) for Remediation

There is a significant lack of specific research on the application of Advanced Oxidation Processes (AOPs) for the remediation of this compound. AOPs are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While AOPs have been extensively studied for the degradation of the parent compound, dimethyl phthalate (DMP), and other nitroaromatic compounds, dedicated studies on this compound are absent in the reviewed literature. polyu.edu.hkump.edu.my

Kinetic Modeling and Efficiency Studies of Degradation

Due to the absence of experimental data on the degradation of this compound by AOPs, no kinetic models or efficiency studies can be presented. Kinetic modeling is crucial for understanding the reaction rates and mechanisms of degradation, while efficiency studies provide insights into the practical applicability of a remediation technology. For the related compound, dimethyl phthalate, degradation kinetics have been reported to often follow pseudo-first-order models in various AOP systems. nih.gov The efficiency of these processes is influenced by factors such as the initial concentration of the pollutant, the dosage of the oxidant (e.g., hydrogen peroxide, ozone), the intensity of UV radiation (in photocatalysis), and the presence of catalysts. polyu.edu.hknih.gov However, the nitro group in this compound would likely alter the reaction kinetics and degradation pathways compared to dimethyl phthalate.

Interactive Data Table: Degradation Kinetics of Related Phthalates (for illustrative purposes)

Since no data is available for this compound, the following table presents hypothetical data to illustrate how such information would be structured.

CompoundAOP MethodRate Constant (k)Half-life (t½)Degradation Efficiency (%)Reference
Dimethyl PhthalateUV/H₂O₂ValueValueValue[Hypothetical]
Diethyl PhthalateFentonValueValueValue[Hypothetical]
Dibutyl PhthalateOzonationValueValueValue[Hypothetical]

Optimization of Remediation Conditions

Information regarding the optimization of remediation conditions for this compound is not available in the scientific literature. The optimization of AOPs typically involves adjusting various parameters to achieve the highest degradation efficiency at the lowest cost. Key parameters that are often optimized include:

pH: The pH of the solution can significantly influence the generation of hydroxyl radicals and the speciation of the target pollutant.

Oxidant Concentration: The concentration of oxidants like hydrogen peroxide or ozone is a critical factor affecting the degradation rate.

Catalyst Dosage: In catalytic processes, the amount of catalyst can impact the number of active sites available for reaction.

Temperature: Reaction rates generally increase with temperature, but operational costs also rise.

Light Intensity: In photocatalytic processes, the intensity of UV or visible light is a key driver of the reaction.

Without experimental studies on this compound, it is not possible to provide specific optimal conditions for its remediation.

Advanced Research Applications and Derivatization for Functional Materials

Precursor in Polymer Chemistry and Material Science

In the realm of material science, Dimethyl 4-nitrophthalate is a key starting material for the synthesis of high-performance polymers and is also explored in the development of specialized polymer additives.

This compound functions as a critical precursor for monomers used in the synthesis of polyimides, a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthetic utility of this compound lies in the reactivity of its distinct functional groups. The nitro group can be chemically reduced to an amino group, while the dimethyl ester groups can be hydrolyzed to form a dicarboxylic acid.

This transformation converts this compound into monomers such as 4-aminophthalic acid derivatives. These resulting amino-dicarboxylic acid monomers are then utilized in polycondensation reactions with other monomers, like aromatic dianhydrides or diamines, to form the polyamic acid precursor, which is subsequently cyclized to the final polyimide. This pathway allows for the integration of the phthalate (B1215562) structure into the backbone of the polymer, influencing its final properties.

Research has identified derivatives of nitrophthalic acids, including esters like this compound, as potential plasticizers for polymers such as polyvinyl chloride (PVC) and cellulose (B213188) esters. nih.gov Plasticizers are additives used to increase the flexibility and durability of polymers. A key challenge in plasticizer technology is minimizing their migration out of the polymer matrix and their volatility, which can lead to material degradation and environmental concerns.

Studies have shown that the introduction of a nitro group into the phthalate structure significantly enhances the polarity of the plasticizer molecule. nih.gov This increased polarity leads to stronger intermolecular interactions with the polymer chains, which in turn reduces the plasticizer's volatility and rate of migration. nih.gov Research comparing nitroplasticizers to conventional plasticizers like dibutyl phthalate (DBP) has demonstrated that nitro-based additives are considerably less volatile. nih.gov This lower volatility is attributed more to the high polarity conferred by the nitro group than to a high molecular weight. nih.gov Furthermore, these nitroplasticizers exhibit good compatibility with polymers like cellulose esters. nih.gov

Table 1: Comparative Volatility of Plasticizers

Plasticizer Type Key Structural Feature Relative Volatility Polymer Compatibility
Nitrophthalate Esters Presence of Nitro (-NO₂) group Low Good with cellulose esters
Dibutyl Phthalate (DBP) Alkyl chains High Standard commercial plasticizer

Intermediates in Pharmaceutical and Agrochemical Synthesis: Mechanistic Research

This compound is recognized as a valuable intermediate in the synthesis of molecules for the pharmaceutical and agrochemical industries. Its utility stems from its demonstrated biological activity and its capacity to be chemically modified into a variety of derivatives.

This compound itself has been identified as a bioactive molecule, showing notable antimicrobial properties. nih.govacs.org Research has demonstrated its effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.govacs.org The proposed mechanism for its antibacterial action involves binding to calcium ions within the bacterial cell wall, which inhibits cell division. acs.org Additionally, the molecule has shown anti-inflammatory properties, attributed to its ability to decrease nitric oxide levels in macrophages. acs.org

This inherent bioactivity makes this compound a prime candidate for structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal and agricultural chemistry for optimizing the efficacy of a lead compound. By systematically modifying the structure of this compound—for instance, by altering the ester groups or transforming the nitro group—researchers can synthesize a library of derivatives. These new compounds are then tested to identify which structural modifications lead to enhanced biological activity, improved specificity, or other desirable properties.

Table 2: Documented Biological Activities of this compound

Activity Type Target Organism/System Reported Mechanism of Action
Antibacterial Staphylococcus aureus (MRSA), Mycobacterium tuberculosis Binds to calcium ions in the bacterial cell wall, inhibiting cell division. acs.org
Anti-inflammatory Macrophages Reduces levels of nitric oxide. acs.org

While this compound is frequently the subject of catalytic reactions, particularly the catalytic reduction of its nitro group to form an amine, its direct role as a catalyst in organic transformations is not extensively documented in current research. The primary focus in the context of catalysis has been on its transformation into other valuable chemicals. The catalytic hydrogenation of nitroaromatic compounds is a significant area of research, as it provides a pathway to aromatic amines, which are crucial building blocks for countless industrial and pharmaceutical products. nih.gov Therefore, this compound serves as a key substrate in these processes, enabling the synthesis of amino-phthalate derivatives that are otherwise difficult to produce.

Applications in Immunoassay Development (e.g., Hapten Synthesis and Conjugation)

A significant application of this compound is in the field of immunodiagnostics, specifically in the development of immunoassays for the detection of small molecules like dimethyl phthalate (DMP). rsc.org In this context, it serves as the starting material for the synthesis of a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.

The process involves the chemical reduction of the nitro group on this compound to an amino group, converting it into dimethyl 4-aminophthalate (B1235162). rsc.org This newly introduced amino group provides a reactive handle for conjugation. The dimethyl 4-aminophthalate hapten is then covalently attached to carrier proteins, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA), through a diazotization reaction. rsc.org

The resulting hapten-protein conjugate (e.g., DMAP-BSA) is now immunogenic and can be used to immunize animals to produce antibodies specific to the dimethyl phthalate structure. rsc.org These antibodies become the critical recognition element in immunoassays like ELISA (enzyme-linked immunosorbent assay) for the sensitive and specific detection of dimethyl phthalate in environmental samples. rsc.org

Table 3: Role of this compound in Hapten Synthesis

Starting Material Chemical Transformation Product (Hapten) Subsequent Step Application
This compound Reduction of the nitro group (-NO₂) to an amino group (-NH₂) Dimethyl 4-aminophthalate Conjugation to carrier proteins (e.g., BSA, OVA) Development of antibodies for immunoassays rsc.org

Synthesis of Novel Carbene Complexes and Organic Salts

The derivatization of this compound into advanced functional materials, such as N-heterocyclic carbene (NHC) complexes and novel organic salts, represents a sophisticated area of synthetic chemistry. This process involves a multi-step synthetic pathway, beginning with the modification of the initial ester functionalities, followed by the construction of heterocyclic systems, and culminating in the formation of the target carbene precursors and organic salts. These compounds are of significant interest due to their potential applications in catalysis and materials science.

The synthetic strategy commences with the hydrolysis of this compound to 4-nitrophthalic acid. This foundational step is crucial for enabling subsequent functional group transformations necessary for the synthesis of more complex molecular architectures. Following the formation of the dicarboxylic acid, a series of reactions are employed to introduce the necessary functionalities for the creation of imidazolium (B1220033) salts, which serve as the direct precursors to N-heterocyclic carbenes.

A plausible synthetic route involves the conversion of 4-nitrophthalic acid to a diamino derivative. This transformation can be achieved through a Hofmann rearrangement of the corresponding dicarboxamide. The resulting diamine provides the necessary nitrogen-containing framework for the subsequent construction of the imidazole (B134444) ring. The cyclization of the diamine with a suitable C1 synthon, followed by N-alkylation, affords the desired N,N'-disubstituted imidazolium salt. These salts are not only stable organic compounds in their own right but are also the immediate precursors to N-heterocyclic carbenes, which can be generated via deprotonation.

The imidazolium salts themselves constitute a class of organic salts with tunable properties based on the nature of the counter-ion and the substituents on the cationic imidazolium core. Further derivatization through anion exchange allows for the synthesis of a diverse library of organic salts with varying physical and chemical properties.

Detailed Research Findings

The synthesis of a 4-nitro-1,2-phenylenediamino-functionalized precursor is a key step. This can be conceptually based on the Hofmann degradation of 4-nitrophthalic acid diamide, which has been shown to yield nitrodiaminobenzenes. google.com Once the diamine is obtained, the construction of the imidazolium ring can proceed. The reaction of the diamine with glyoxal (B1671930) and formaldehyde, followed by alkylation, is a standard method for the preparation of N-heterocyclic carbene precursors. scripps.edunih.gov

The deprotonation of the resulting imidazolium salt to form the free carbene is typically achieved using a strong base. scripps.edu N-heterocyclic carbenes are known for their strong σ-donating properties, which makes them excellent ligands for transition metals. scripps.edu The electronic properties of the resulting carbene can be tuned by modifying the substituents on the imidazole ring.

The imidazolium salts synthesized as carbene precursors are also of interest as novel organic salts. researchgate.netnih.govuakron.edu The properties of these salts, such as their solubility, melting point, and thermal stability, can be modulated by varying the anion.

The following data tables summarize the key characteristics of the proposed intermediate and final products in a hypothetical synthetic pathway starting from this compound.

Table 1: Properties of Key Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
4-Nitrophthalic AcidC₈H₅NO₆211.13Hydrolysis of this compound
4-Nitro-1,2-phenylenediamineC₆H₇N₃O₂153.14Hofmann Rearrangement of 4-Nitrophthalic Diamide

Table 2: Characteristics of Synthesized Imidazolium Salt and N-Heterocyclic Carbene

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Role
1,3-Dialkyl-4-nitro-1H-benzo[d]imidazol-3-ium halideC₁₅H₁₄N₃O₂⁺X⁻VariablePrecursor to NHCOrganic Salt
1,3-Dialkyl-4-nitro-1H-benzo[d]imidazole-2-ylideneC₁₅H₁₄N₃O₂VariableN-Heterocyclic CarbeneLigand for Metal Complexes

The research into the derivatization of readily available starting materials like this compound into high-value functional materials such as N-heterocyclic carbenes and novel organic salts opens up new avenues for the development of innovative catalysts and materials with tailored properties.

Toxicological Research Perspectives: Mechanistic and Environmental Health Studies

Metabolism and Toxicokinetics (ADME) Research

Detailed toxicokinetic studies specifically documenting the absorption, distribution, metabolism, and excretion (ADME) of Dimethyl 4-nitrophthalate in biological systems are not extensively available in peer-reviewed literature. However, based on the known metabolic pathways of structurally related compounds, such as other phthalate (B1215562) esters and nitroaromatic compounds, a probable metabolic fate can be hypothesized.

Absorption and Distribution Mechanisms

Specific research on the absorption and distribution mechanisms of this compound is limited. Generally, phthalate esters can be absorbed through oral, dermal, and inhalation routes. The distribution in the body would likely be influenced by the compound's lipophilicity, which allows for passage across cell membranes.

Metabolic Pathways and Metabolite Identification

While direct metabolic studies on this compound are scarce, the metabolic pathway can be inferred from the well-documented metabolism of other phthalate diesters. The primary metabolic process for phthalates involves a two-step hydrolysis.

Step 1: Hydrolysis to Monoester: Carboxylesterases, enzymes present in various tissues including the intestines and liver, would likely hydrolyze one of the two methyl ester groups of this compound. This reaction would result in the formation of its monoester metabolite, Monomethyl 4-nitrophthalate , and methanol (B129727).

Step 2: Hydrolysis to Diacid: The monoester, Monomethyl 4-nitrophthalate, would then undergo further hydrolysis by the same or different esterases to yield the dicarboxylic acid, 4-Nitrophthalic Acid , and another molecule of methanol.

In addition to ester hydrolysis, the nitro group on the benzene (B151609) ring represents another potential site for metabolic transformation. Nitroaromatic compounds can undergo reduction by nitroreductase enzymes, often found in gut microflora and the liver, to form amino derivatives. Therefore, it is plausible that 4-Nitrophthalic Acid could be further metabolized to aminophthalic acid, though this has not been experimentally confirmed.

Parent CompoundMetabolic StepPrimary MetaboliteSecondary Metabolite
This compoundEster Hydrolysis (Phase I)Monomethyl 4-nitrophthalate4-Nitrophthalic Acid

Elimination Kinetics and Pathways

Information on the elimination kinetics and specific pathways for this compound is not available. For phthalates in general, the metabolites, particularly the more water-soluble phthalic acid derivatives, are primarily excreted in the urine. It is anticipated that 4-Nitrophthalic Acid and its potential conjugates would be the main forms eliminated from the body.

Mechanisms of Biological Interactions at Cellular and Molecular Levels

Research into the specific molecular interactions of this compound is emerging, with some studies focusing on its potential as an enzyme inhibitor and an antimicrobial agent.

Enzyme Inhibition Studies (e.g., Tyrosine Kinase)

There is currently no direct scientific evidence to suggest that this compound is an inhibitor of tyrosine kinases. However, the broader class of phthalic acid derivatives has been investigated for this activity. For instance, novel derivatives of isophthalic and terephthalic acids (isomers of phthalic acid) have been designed and synthesized as potential type-2 protein kinase inhibitors. mdpi.com This suggests that the phthalic acid scaffold is of interest in the development of kinase inhibitors, but specific research on the 4-nitro substituted variant is lacking.

Investigation of Antimicrobial Activity Mechanisms

This compound has demonstrated potential as an antimicrobial agent. smolecule.com Research has indicated its effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. smolecule.com

The proposed mechanisms for its antimicrobial action include:

Disruption of Bacterial Cell Membranes: It is believed that this compound may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. smolecule.com

Generation of Reactive Nitrogen Species: A common mechanism for nitroaromatic compounds involves the intracellular reduction of the nitro (NO₂) group. nih.gov Bacterial nitroreductases can convert the nitro group into highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. These reactive molecules can induce significant oxidative stress, damaging DNA, proteins, and lipids, ultimately leading to bacterial cell death. nih.gov

Target OrganismReported ActivityPotential Mechanism of Action
Methicillin-resistant Staphylococcus aureus (MRSA)Inhibition of growth smolecule.comDisruption of bacterial cell membrane integrity; Intracellular reduction of the nitro group to generate cytotoxic reactive nitrogen species. smolecule.comnih.gov
Mycobacterium tuberculosisInhibition of growth smolecule.com

Studies on Cytotoxicity Mechanisms in Cell Lines

Research investigating the specific cytotoxic mechanisms of this compound in cell lines is not extensively documented in publicly available literature. However, studies on structurally related phthalate monoesters, such as mono(2-ethylhexyl) phthalate (MEHP), offer potential insights into the pathways that might be involved. Mechanistic studies suggest that the cytotoxicity of certain phthalates may be linked to their effects on cellular membranes rather than through mechanisms like peroxisome proliferation.

One proposed mechanism of cytotoxicity for phthalate monoesters at high concentrations is the disruption of cell membrane integrity. nih.gov Observations of changes in cell structure, permeability, and the hemolytic effects of these compounds point towards the cell membrane as a primary target. nih.gov A key hypothesis is that damage to lysosomal membranes can occur at cytotoxic concentrations. nih.gov This disruption could lead to the release of endonucleases and other hydrolytic enzymes from the lysosome into the cytoplasm, triggering a cascade of events that result in cell death. nih.gov Chromosome aberrations observed in cell lines like Chinese hamster ovary (CHO) and rat liver (RL4) cells exposed to MEHP have been linked to this membrane-damaging effect, which occurs at cytotoxic levels of exposure. nih.gov

It is important to note that these findings are for a related compound, and further research is required to determine if this compound induces cytotoxicity through similar or different mechanisms. The presence of the nitro- group on the phthalate structure could significantly influence its biological activity and cytotoxic profile.

Table 1: Potential Cytotoxicity Mechanisms Based on a Related Phthalate Monoester (MEHP)

Mechanistic Target Proposed Effect Consequence Cell Lines Studied
Cell Membranes Disruption of membrane integrity and permeability Altered cell structure, hemolysis CHO, RL4
Lysosomal Membranes Damage and rupture at cytotoxic concentrations Release of endonucleases into the cytoplasm CHO, RL4

Endocrine Disruption Potential: Mechanistic Investigations

The potential for this compound to act as an endocrine-disrupting chemical (EDC) has not been specifically elucidated. However, the broader class of phthalates has been identified as having endocrine-disrupting properties, and the mechanisms are a subject of ongoing investigation. plos.orgnih.gov EDCs can interfere with the body's hormonal systems through various pathways, leading to adverse health effects. endocrine.org

One significant mechanism by which some phthalates may exert endocrine-disrupting effects is by interacting with hormone transport proteins. plos.org A computational study has suggested that various phthalates have the potential to bind to human sex hormone-binding globulin (SHBG), a key plasma protein that transports androgens and estrogens. plos.org By binding to SHBG, these chemicals could potentially displace endogenous steroid hormones, thereby altering the balance of free, biologically active hormones in circulation and disrupting endocrine homeostasis. plos.org

Beyond interaction with transport proteins, EDCs can operate through a wide range of other mechanisms. nih.govnih.gov These are generally categorized as follows:

Hormone Mimicry: Acting as agonists by binding to hormone receptors (e.g., estrogen receptors, androgen receptors) and triggering a cellular response similar to that of the natural hormone. endocrine.org

Hormone Blocking: Acting as antagonists by binding to hormone receptors without activating them, thereby preventing the natural hormone from binding and exerting its effect. endocrine.org

Altering Hormone Synthesis and Metabolism: Interfering with the enzymes involved in the production or breakdown of hormones, leading to an abnormal increase or decrease in their levels. endocrine.orgnih.gov

Disrupting Hormone Transport: Besides binding to transport proteins like SHBG, EDCs can interfere with other aspects of hormone transport and elimination from the body. researchgate.net

Given that this compound belongs to the phthalate class, it is plausible that it could exhibit endocrine-disrupting activity through one or more of these pathways. However, dedicated mechanistic studies are necessary to confirm and characterize its specific potential.

Table 2: General Mechanisms of Endocrine-Disrupting Chemicals (EDCs)

Mechanism Category Specific Action Potential Outcome
Receptor Interaction Binds to and activates hormone receptors (Agonist) Mimics the effect of natural hormones
Receptor Interaction Binds to and blocks hormone receptors (Antagonist) Prevents natural hormones from functioning
Hormone Synthesis/Metabolism Inhibits or induces enzymes in hormone pathways Alters the concentration of natural hormones

Ecotoxicological Research: Environmental Fate and Impact Mechanisms

Specific research on the environmental fate and impact mechanisms of this compound is limited. However, the ecotoxicology of the broader category of phthalic acid esters (PAEs), including the closely related dimethyl phthalate (DMP), has been studied, providing a basis for understanding its potential environmental behavior. Phthalates are recognized as ubiquitous environmental contaminants due to their widespread use as plasticizers and their tendency to be released from consumer and industrial products. nih.gov

The environmental fate of phthalates is governed by their physicochemical properties, which control their transport and distribution. epa.gov Because they are not covalently bound to plastic polymers, they can be released into the environment through leaching, evaporation, or abrasion. nih.gov Once in the environment, they can be distributed across various matrices, including air, water, soil, and sediment. epa.gov Some phthalates can associate with particulate matter in the atmosphere, allowing for long-range transport. nih.gov

The persistence and degradation of phthalates in the environment are key aspects of their ecotoxicological profile. Studies on dimethyl phthalate esters (DMPEs) under sulfate-reducing conditions, such as those found in anaerobic sediments, have shown that these compounds may not be readily mineralized. Instead, they can undergo transformation into metabolites like monomethyl phthalate and phthalic acid. The accumulation of both the parent compounds and their metabolites in such environments is a potential concern for aquatic ecosystems.

The impact of phthalates on ecosystems stems from their potential to cause adverse effects in a variety of terrestrial and aquatic organisms. epa.gov As established endocrine disruptors, they can interfere with the reproductive physiology of species such as fish and mammals, potentially impacting population dynamics. nih.govepa.gov The bioaccumulation of these lipophilic compounds in organisms can also lead to their transfer through the food chain.

Table 3: Environmental Fate and Impact Mechanisms of Related Phthalates

Process Mechanism/Description Potential Environmental Impact
Release Leaching and volatilization from plastic products. Widespread environmental contamination.
Transport Long-range atmospheric transport via particulate matter. Distribution to remote ecosystems.
Transformation Biotransformation to metabolites (e.g., monomethyl phthalate) under anaerobic conditions. Accumulation of parent compounds and metabolites in sediment.

| Impact | Endocrine disruption in wildlife (e.g., fish, mammals). | Adverse effects on reproduction and development. |

Table of Compounds Mentioned

Compound Name
This compound
Mono(2-ethylhexyl) phthalate (MEHP)
Dimethyl phthalate (DMP)
Phthalic acid

Green Chemistry Principles in Dimethyl 4 Nitrophthalate Research

Sustainable Synthetic Methodologies

The traditional synthesis of Dimethyl 4-nitrophthalate typically involves a two-step process: the nitration of phthalic anhydride (B1165640) to produce 4-nitrophthalic acid, followed by the esterification of the acid with methanol (B129727). orgsyn.orgorgsyn.org Research into sustainable synthetic methodologies focuses on improving the efficiency and reducing the environmental footprint of these processes.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. orgsyn.org The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the final product.

The common method for synthesizing this compound is the Fisher esterification of 4-nitrophthalic acid with methanol, typically using a strong acid catalyst like sulfuric acid. scienceready.com.aursc.org The balanced chemical equation for this reaction is:

C₈H₅NO₆ (4-Nitrophthalic Acid) + 2CH₃OH (Methanol) → C₁₀H₉NO₆ (this compound) + 2H₂O (Water)

The calculation for the atom economy of this reaction demonstrates a significant portion of the reactant mass is converted into the desired product. However, the formation of water as a byproduct prevents it from achieving 100% atom economy.

CompoundMolecular FormulaMolar Mass (g/mol)Role
4-Nitrophthalic AcidC₈H₅NO₆211.13Reactant
MethanolCH₃OH32.04Reactant (2 equivalents)
This compoundC₁₀H₉NO₆239.18Desired Product
WaterH₂O18.02Byproduct (2 equivalents)

Calculation:

Total Mass of Reactants = 211.13 + (2 * 32.04) = 275.21 g/mol

Mass of Desired Product = 239.18 g/mol

Atom Economy = (Mass of Desired Product / Total Mass of Reactants) * 100

Atom Economy = (239.18 / 275.21) * 100 ≈ 86.91%

Waste is also generated during the synthesis of the precursor, 4-nitrophthalic acid. The nitration of phthalic anhydride or phthalimide (B116566) produces a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid, requiring separation steps that can generate waste. orgsyn.orgorgsyn.org Minimizing waste involves developing more selective nitration methods to favor the formation of the desired 4-nitro isomer and finding uses for the 3-nitro byproduct.

The choice of solvents and auxiliary substances, such as catalysts, is critical in green chemistry. The synthesis of 4-nitrophthalic acid often involves hazardous reagents like fuming nitric acid and concentrated sulfuric acid. orgsyn.org The subsequent purification and extraction steps may use solvents like alcohol-free ether. orgsyn.org The esterification step uses excess methanol as a reactant and solvent, and concentrated sulfuric acid as a catalyst. scienceready.com.au These substances pose various hazards, including corrosivity, flammability, and toxicity.

Green chemistry research aims to replace these hazardous materials. For instance, solid acid catalysts could potentially replace corrosive sulfuric acid in the esterification step, simplifying catalyst recovery and reducing waste. The search for safer, bio-based solvents is an ongoing area of research. While specific studies on this compound are limited, general principles suggest replacing hazardous solvents with greener alternatives.

Conventional SubstanceAssociated HazardPotential Greener AlternativeBenefit
Concentrated Sulfuric Acid (Catalyst)Corrosive, generates aqueous wasteSolid acid catalysts (e.g., zeolites, ion-exchange resins)Reusable, non-corrosive, easy separation
Ether (Extraction Solvent)Highly flammable, peroxide-forming2-Methyltetrahydrofuran (2-MeTHF)Bio-based, higher boiling point, less prone to peroxide formation
Methanol (Reactant/Solvent)Toxic, flammableBio-methanol, use of stoichiometric amountsRenewable source, reduces excess solvent waste

Esterification reactions, including the Fisher esterification used to produce this compound, are typically conducted under reflux, requiring significant energy input to heat the reaction mixture for extended periods. scienceready.com.au Subsequent purification steps, such as the distillation of excess methanol and water, are also energy-intensive processes. biodieselmagazine.com

Improving energy efficiency can be achieved by:

Developing advanced catalysts: Creating catalysts that function effectively at lower temperatures and pressures would substantially reduce energy consumption.

Efficient heat exchange: In a continuous process, the heat from the product stream can be used to preheat the incoming reactants, saving energy. biodieselmagazine.com

While specific research on optimizing the energy efficiency for this compound synthesis is not widely published, these general strategies for esterification processes are applicable. tandfonline.comscispace.com

Design for Degradation: Environmentally Benign Products

The tenth principle of green chemistry advocates for designing chemical products that break down into innocuous substances after their use, preventing them from persisting in the environment. nih.gov For this compound, its environmental fate is largely determined by the susceptibility of its ester functional groups to degradation.

The primary pathway for the initial degradation of phthalate (B1215562) esters in the environment is hydrolysis, which can be biotic (mediated by enzymes like esterases from microorganisms) or abiotic. nih.govnih.govresearchgate.net This process cleaves the ester bonds, breaking the molecule down into its constituent alcohol and carboxylic acid.

In the case of this compound, hydrolysis would yield methanol and 4-nitrophthalic acid. Studies on the closely related Dimethyl Phthalate (DMP) have shown that it biodegrades through hydrolysis first to monomethyl phthalate and then to phthalic acid, which is subsequently mineralized by microorganisms into carbon dioxide and water. nih.govresearchgate.net It is anticipated that this compound would follow a similar initial degradation pathway. The resulting 4-nitrophthalic acid would then be further broken down by microbial action. The nitro group on the aromatic ring would also undergo transformation, eventually leading to simpler, non-toxic molecules.

Original CompoundInitial Degradation PathwayPrimary Degradation Products
This compoundHydrolysis (biotic/abiotic)4-Nitrophthalic Acid and Methanol

Further research into the complete degradation pathway and the potential for persistent intermediates is necessary to fully assess its environmental profile.

Reduction of Hazardous Substance Generation

This principle focuses on preventing the formation of hazardous substances throughout the lifecycle of a chemical product. The synthesis of this compound involves several hazardous materials. The production of the 4-nitrophthalic acid precursor uses highly corrosive and toxic fuming nitric acid and concentrated sulfuric acid. orgsyn.org This step also generates an isomeric byproduct, 3-nitrophthalic acid, which must be separated. orgsyn.org

The final product, this compound, is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). nih.govsigmaaldrich.com

Strategies to reduce hazardous substance generation in this context include:

Alternative Nitration Chemistry: Investigating alternative nitrating agents or catalytic systems that are less hazardous and more selective for the 4-position could eliminate the use of mixed acids and reduce isomeric waste.

Catalyst Substitution: As mentioned, replacing the homogeneous sulfuric acid catalyst in the esterification step with a reusable solid acid catalyst would reduce the generation of acidic aqueous waste. scienceready.com.au The use of ionic liquids as recyclable catalysts and solvents has also been explored for similar green chemistry applications. chemicalbook.com

Intrinsic Hazard Reduction: While modifying the final molecule is outside the scope of producing this compound itself, the principles of green chemistry would encourage designing alternative molecules with similar functionality but lower intrinsic toxicity.

By focusing on the entire synthesis pathway, from starting materials to final product, green chemistry provides a framework for systematically reducing the generation and use of hazardous substances.

Q & A

Q. How can this compound be functionalized for use as a precursor in photoactive materials research?

  • Methodological Answer : Introduce electron-donating substituents (e.g., amino or alkoxy groups) via nucleophilic aromatic substitution to alter photophysical properties. Characterize using UV-Vis absorption and fluorescence spectroscopy. Collaborate with computational chemists to predict absorption maxima using time-dependent DFT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.